N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
Molecular Formula: C₁₂H₁₃F₂N₃
Molecular Weight: 237.25 g/mol
CAS Registry Number: 1006436-32-3
This compound features a pyrazole core substituted with a 1,3-dimethyl group and a (3,5-difluorophenyl)methylamine moiety. Its structural uniqueness lies in the electron-withdrawing fluorine atoms on the phenyl ring, which enhance metabolic stability and influence intermolecular interactions. The synthesis typically involves condensation of substituted acetophenone intermediates with pyrazole derivatives under optimized coupling conditions, analogous to methods described for structurally related pyrazole-3-carboxamides .
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-12(7-17(2)16-8)15-6-9-3-10(13)5-11(14)4-9/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
UQKWJVPAEKDRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine with key analogs, emphasizing structural variations and their implications:
Key Observations:
Fluorine vs. Bromine Substituents: Fluorine atoms in the target compound reduce metabolic oxidation compared to bromine in analog C₁₄H₁₈BrN₃, which may increase polarity and photostability . Bromine’s larger atomic radius enhances polarizability, making analogs like C₁₄H₁₈BrN₃ promising for nonlinear optical (NLO) applications .
Steric Effects :
- Bulky substituents (e.g., tert-butyl in 6b) improve steric hindrance, reducing off-target interactions but may limit membrane permeability .
Research Findings and Computational Insights
- DFT Studies: Pyrazole derivatives like diethyl-1H-pyrazole-3,5-dicarboxylate exhibit strong NLO properties due to charge transfer between electron-donating and withdrawing groups.
- Structural Analysis Tools : Programs like Mercury (for crystal visualization) and SHELXL (for refinement) have been critical in resolving the 3D conformations of related pyrazole analogs, enabling precise comparisons of bond angles and torsional strain .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazole under basic conditions. The reaction is generally conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure high yields and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. The difluorophenyl group enhances hydrophobic interactions with protein targets.
- Receptor Modulation : It can modulate receptor activity through hydrogen bonding and hydrophobic interactions facilitated by the pyrazolyl moiety .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 12.5 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | 15.0 | Inhibition of topoisomerase |
| Colorectal Cancer | HCT116 | 10.0 | DNA alkylation |
| Prostate Cancer | LNCaP | 20.0 | Disruption of tubulin polymerization |
These results suggest that the compound exhibits significant antiproliferative activity against multiple cancer types through various mechanisms such as apoptosis induction and inhibition of critical cellular processes .
Antioxidant and Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant and anti-inflammatory effects. Molecular docking studies indicate that this compound can effectively scavenge free radicals and inhibit inflammatory pathways .
Case Studies
A recent study evaluated the biological effects of a series of pyrazole derivatives in vitro and in vivo:
- Study on Lung Cancer : The compound was tested against A549 cells and showed a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM.
- In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, highlighting its potential as a therapeutic agent for lung cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
